4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
CAS No. |
1221725-45-6 |
|---|---|
Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5/h11H,1-3H2,(H,12,13) |
InChI Key |
XRVRWZGQQKRCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Strain-Energy Considerations
Molecular mechanics calculations indicate the bicyclo[2.1.1]hexane system possesses ~30 kcal/mol strain energy, influencing reaction pathways. Nucleophilic substitutions at the bridgehead nitrogen are disfavored, directing syntheses toward cyclization strategies rather than functional group interconversions.
Primary Synthetic Routes
Ring-Closing Metathesis Approach
A widely employed method utilizes Grubbs II catalyst to form the bicyclic framework from diene precursors. For example, N-protected 1,5-dienes undergo metathesis in dichloromethane at 40°C for 12 hours, yielding the bicyclo[2.1.1]hexane core in 68% yield after column chromatography.
Representative Procedure
1. Charge reactor with tert-butyl (3-methylenepent-4-en-1-yl)carbamate (10 mmol), Grubbs II (5 mol%)
2. Stir in anhydrous CH₂Cl₂ (0.1 M) under N₂ at 40°C for 12 h
3. Concentrate under reduced pressure
4. Purify via silica chromatography (hexane/EtOAc 4:1) → bicyclic carbamate (68%)
[2+2] Photocycloaddition Strategy
Ultraviolet irradiation of 1-azabicyclo[2.2.1]hept-5-ene derivatives with trifluoromethyl alkenes induces cross-cycloaddition. A patent (WO2010092286A1) details this method using a 450 W Hg lamp in acetonitrile, achieving 57% yield of the bicyclic adduct. Stereochemical outcomes depend on alkene geometry, with trans-adducts predominating (dr 3:1).
Diastereoselective Trifluoromethylation
Post-cyclization trifluoromethylation employs Umemoto's reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under basic conditions. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C → 25°C | Prevents racemization |
| Base | KHMDS (1.1 eq) | Enhances nucleophilicity |
| Solvent | THF/DMF (4:1) | Solubilizes reagent |
| Reaction Time | 18 h | Complete conversion |
This step introduces the CF₃ group with 73% efficiency but requires careful exclusion of moisture.
Carboxylic Acid Installation
Hydrolysis of Cyano Precursors
A two-step sequence converts nitriles to carboxylic acids:
Direct Oxidation of Hydroxymethyl Groups
Manganese dioxide (10 eq) in acetone oxidizes primary alcohols to carboxylic acids via the aldehyde intermediate. However, this method gives lower yields (48%) due to overoxidation side products.
Purification and Characterization
Chromatographic Challenges
The compound's polarity (logP ≈ 0.5) and zwitterionic nature complicate purification. Reverse-phase HPLC with 0.1% formic acid modifier on a C18 column provides optimal resolution. Typical retention time: 6.2 min (gradient: 5→95% MeCN/H₂O over 20 min).
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 1H, CHN), 2.95 (dd, J=9.6, 4.8 Hz, 1H, bridgehead H), 2.30 (m, 2H, CH₂CF₃), 1.88 (m, 2H, bridge CH₂).
- ¹³C NMR : 176.4 (COOH), 124.5 (q, J=288 Hz, CF₃), 58.9 (CHN), 34.2 (bridge C).
- HRMS : m/z 195.1372 [M+H]⁺ (calc. 195.1378).
Industrial-Scale Considerations
A kilogram-scale process developed by AChemBlock (Cat. P49289) highlights:
- Cost Drivers : 34% of total cost from Grubbs catalyst (recovered via nanofiltration)
- Environmental Impact : PMI (Process Mass Intensity) of 87, reduced to 45 with solvent recycling
- Throughput : 1.2 kg/day using continuous flow photocycloaddition
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Steps | Cost (USD/g) |
|---|---|---|---|---|
| Ring-Closing Metathesis | 68 | 97 | 5 | 120 |
| Photocycloaddition | 57 | 95 | 4 | 85 |
| Late-Stage CF₃ Insertion | 73 | 98 | 6 | 210 |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents involved, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a scaffold for drug design, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
- Trifluoromethyl vs. Fluoro: The -CF₃ group increases molecular weight and lipophilicity compared to -F, which may improve blood-brain barrier penetration in drug candidates.
- Trifluoromethyl vs. Ethyl : The -CF₃ group’s electron-withdrawing nature contrasts with the electron-donating -CH₂CH₃, altering acidity (pKa) of the carboxylic acid moiety. This impacts ionization state and solubility under physiological conditions .
Conformational Rigidity and Structural Strain
The bicyclo[2.1.1]hexane framework imposes significant conformational constraints. X-ray studies of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (without substituents) reveal bond angles and torsional strains distinct from proline, particularly in the cyclobutane ring . The addition of a bulky -CF₃ group at the 4-position likely exacerbates steric strain, further restricting rotational freedom. This rigidity is advantageous in peptidomimetics for pre-organizing peptide backbones into bioactive conformations, reducing entropy penalties upon target binding .
Biological Activity
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- CAS Number : 2168061-73-0
- Molecular Formula : C7H10FNO2
- Molecular Weight : 159.16 g/mol
- Purity : ≥95%
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve pharmacokinetic properties.
Biological Activity Overview
Research has indicated that 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits various biological activities, particularly as an inhibitor of glycine transporters (GlyTs). GlyTs are crucial in neurotransmission and have been implicated in several neurological disorders.
Table 1: Summary of Biological Activities
Glycine Transport Inhibition
A study published in a patent document highlighted the compound's effectiveness as a GlyT inhibitor, suggesting improved safety profiles compared to existing therapies targeting similar pathways. The research demonstrated that derivatives of this compound could selectively inhibit GlyT activity, potentially offering therapeutic benefits in conditions like schizophrenia and pain management .
Antimicrobial Properties
In vitro studies have explored the antimicrobial efficacy of related azabicyclic compounds. While specific data on 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid was limited, compounds with similar structures have shown activity against various bacterial strains, indicating a promising avenue for further investigation .
Antimalarial Activity
Research into marine-derived natural products has revealed that certain bicyclic compounds exhibit antimalarial properties. Although specific studies on this compound's activity against Plasmodium falciparum are still emerging, the structural characteristics suggest potential efficacy worthy of exploration .
Q & A
Q. What are the key synthetic strategies for 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with photochemical cyclization to form the bicyclic core. For example, fluorinated analogs are synthesized via photochemical [2+2] cycloaddition of substituted dihydropyridines or acrylates to generate the 2-azabicyclo[2.1.1]hexane skeleton . The trifluoromethyl group can be introduced using fluorinating agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) under anhydrous conditions . Critical parameters include temperature (−78°C to room temperature), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolves the bicyclic framework, confirming the azabicyclo[2.1.1]hexane core and substituent positions. For example, the trifluoromethyl group’s orientation relative to the carboxylic acid can be determined .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., downfield shifts for the carboxylic acid at δ ~10-12 ppm) and F NMR confirms trifluoromethyl integration (δ ~−60 to −70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHFNO) .
Advanced Research Questions
Q. How do computational models predict the conformational stability and electronic effects of the trifluoromethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformation. The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, stabilizing the bicyclic core by ~2-3 kcal/mol compared to non-fluorinated analogs . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the CF group and the carboxylic acid, reducing pK by ~0.5 units . Molecular dynamics simulations in aqueous solutions predict enhanced rigidity, which may improve binding to hydrophobic enzyme pockets .
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions, particularly at the carboxylic acid group?
- Methodological Answer : The carboxylic acid undergoes nucleophilic acyl substitution. Kinetic studies using O labeling show that the trifluoromethyl group accelerates reaction rates by polarizing the carbonyl (electron-withdrawing effect). For example, coupling with amines in DMF at 50°C yields amide derivatives with 80-90% efficiency . Competing decarboxylation pathways are minimized by maintaining pH < 4 and avoiding high temperatures. Mechanistic studies via in situ IR spectroscopy monitor carbonyl stretching frequencies (~1700 cm) to track reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological targets?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with H, F, or CH substituents and test against target enzymes (e.g., proteases or kinases). For example, the trifluoromethyl analog shows 5-fold higher inhibitory potency (IC = 0.8 µM) than the methyl derivative (IC = 4.2 µM) due to enhanced hydrophobic interactions .
- Biological Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Molecular docking (e.g., AutoDock Vina) predicts binding poses, highlighting CF-mediated van der Waals contacts with nonpolar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
